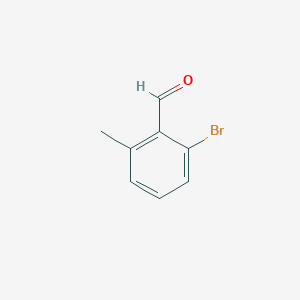

2-Bromo-6-methylbenzaldehyde

説明

Contextualization within Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are a class of organic compounds that feature an aldehyde functional group and one or more halogen atoms attached to an aromatic ring. These compounds are of significant interest in medicinal chemistry and organic synthesis. The presence of a halogen, such as bromine, can influence the electronic properties and reactivity of the molecule, often enhancing its biological activity or providing a reactive site for further chemical transformations. Aromatic aldehydes, in general, are crucial intermediates in the production of a wide array of pharmacologically active compounds. wisdomlib.org

2-Bromo-6-methylbenzaldehyde is a specific example of a halogenated aromatic aldehyde, where the bromine and methyl groups are positioned ortho to the aldehyde. This particular arrangement of substituents imparts distinct steric and electronic effects that guide its reactivity in chemical reactions. The study of such compounds contributes to a broader understanding of how structure and function are related in organic molecules.

Significance as a Specialty Organic Building Block

In the field of organic synthesis, a "building block" is a molecule that can be used as a starting material to construct more complex chemical structures. This compound serves as a specialty organic building block due to its dual functionality. The aldehyde group can participate in a variety of reactions, such as condensations and oxidations, while the bromine atom can be involved in coupling reactions or be replaced by other functional groups. smolecule.com

This versatility allows chemists to introduce specific structural motifs into a target molecule, making it a valuable tool in the design and synthesis of new compounds with desired properties. Its role as an intermediate is crucial in multi-step synthetic pathways aimed at producing pharmaceuticals, agrochemicals, and other specialty chemicals. nbinno.com

Overview of Research Directions and Applications

Research involving this compound primarily focuses on its application as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for a variety of substitution and condensation reactions. For instance, the bromine atom can be substituted by nucleophiles, and the aldehyde group can react with amines to form imines, which are important in drug development.

Studies have explored its use in the synthesis of compounds with potential biological activities. For example, derivatives of halogenated benzaldehydes have shown antimicrobial properties. Furthermore, this compound is utilized in biochemical research to investigate enzyme interactions and metabolic pathways, acting as a substrate or inhibitor to shed light on biological mechanisms. The development of efficient synthetic routes to this compound and its derivatives is also an active area of research, aiming to improve yields and explore new chemical transformations. patsnap.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 176504-70-4 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol sigmaaldrich.com |

| Appearance | Solid |

| SMILES String | CC1=C(C(Br)=CC=C1)C=O |

| InChI Key | VGOIJJANJVWLQO-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOIJJANJVWLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 2 Bromo 6 Methylbenzaldehyde

Classical Synthetic Routes

Bromination of Methyl-Substituted Benzaldehyde (B42025) Precursors

A common and direct approach to 2-bromo-6-methylbenzaldehyde involves the electrophilic aromatic substitution of 2-methylbenzaldehyde (B42018) (o-tolualdehyde). This method introduces a bromine atom onto the aromatic ring.

The bromination of 2-methylbenzaldehyde is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The Lewis acid polarizes the bromine molecule, generating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring. The reaction is generally performed in a suitable solvent, and the temperature is carefully controlled to manage the reaction rate and minimize side reactions.

Table 1: Typical Reaction Parameters for the Bromination of 2-Methylbenzaldehyde

| Parameter | Condition |

| Substrate | 2-Methylbenzaldehyde |

| Reagent | Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Acetic Acid |

| Temperature | 0 - 25 °C |

The regiochemical outcome of the bromination of 2-methylbenzaldehyde is governed by the directing effects of the two substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the formyl group (-CHO).

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.

Formyl Group (-CHO): The formyl group is a deactivating group and a meta-director. It withdraws electron density from the ring through a resonance effect, making the ring less reactive and directing incoming electrophiles to the meta position.

In 2-methylbenzaldehyde, the directing effects of the two groups are in conflict. The methyl group directs towards the 4- and 6-positions, while the formyl group directs towards the 3- and 5-positions. However, the activating effect of the methyl group generally dominates, leading to the preferential formation of the product where bromine is introduced at one of the positions activated by the methyl group. Steric hindrance from the adjacent formyl group can influence the ratio of ortho to para substitution. The formation of this compound indicates that bromination occurs at the position ortho to the methyl group and meta to the formyl group.

Oxidation of 2-Bromo-6-methylbenzyl Alcohol

An alternative synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 2-bromo-6-methylbenzyl alcohol. This method is particularly useful if the alcohol is more readily available or can be synthesized with high purity. Several oxidation protocols can be employed for this transformation.

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. nih.gov The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (CH₂Cl₂), at room temperature. nih.gov The solid PCC reagent is added to a solution of the alcohol, and the reaction mixture is stirred until the starting material is consumed.

Table 2: General Conditions for PCC Oxidation of 2-Bromo-6-methylbenzyl Alcohol

| Parameter | Condition |

| Substrate | 2-Bromo-6-methylbenzyl alcohol |

| Reagent | Pyridinium Chlorochromate (PCC) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Work-up | Filtration through silica (B1680970) gel or celite |

The Swern oxidation is another mild and widely used method for converting primary alcohols to aldehydes. This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride. The reaction is performed at low temperatures (typically -78 °C) and requires a hindered base, like triethylamine (B128534) (Et₃N), to complete the reaction. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.

Table 3: Key Reagents and Conditions for Swern Oxidation

| Reagent/Condition | Role |

| Dimethyl Sulfoxide (DMSO) | Oxidant |

| Oxalyl Chloride or Trifluoroacetic Anhydride | Activator for DMSO |

| 2-Bromo-6-methylbenzyl alcohol | Substrate |

| Triethylamine (Et₃N) | Hindered Base |

| Temperature | -78 °C |

| Solvent | Dichloromethane (CH₂Cl₂) |

Formaldoxime-Mediated Conversion from 2-Bromo-4-methylaniline (Analogous Studies)

The conversion of an aromatic amine to a benzaldehyde derivative can be achieved via a multi-step process involving the formation of a diazonium salt, followed by a reaction with formaldoxime (B1209246). While this specific transformation starting from 2-Bromo-4-methylaniline is presented as an analogous study, the principles are well-established for a wide range of aromatic amines. sciencemadness.org

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂) in a cold, acidic solution. spcmc.ac.inorganic-chemistry.org The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric or sulfuric acid, at temperatures between 0-5 °C to ensure the stability of the resulting diazonium salt. spcmc.ac.in

The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the amino group of the aromatic amine. spcmc.ac.in For a substituted amine like 2-Bromo-4-methylaniline, this process would yield the corresponding 2-bromo-4-methylbenzenediazonium salt. The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring. spcmc.ac.in

Following diazotization, the resulting diazonium salt can be converted to an aldehyde. One method involves the reaction with formaldoxime (CH₂=NOH) in the presence of a catalyst, such as a cupric salt. sciencemadness.org Research has shown that diazonium salts react readily with simple oximes like formaldoxime under carefully controlled, slightly acidic conditions (pH 5.5-6.0), which are often maintained using a sodium acetate (B1210297) buffer. sciencemadness.org

In this reaction, a cupric salt like cupric sulfate (B86663) (CuSO₄) acts as an essential catalyst. sciencemadness.org The presence of the copper salt facilitates the coupling of the diazonium salt to the formaldoxime, forming an intermediate arylated oxime. This intermediate is then hydrolyzed, typically with a dilute acid, to yield the final aromatic aldehyde. Studies on various diazonium salts have determined that the yield of the aldehyde is maximized when 0.1-0.2 moles of cupric sulfate are used per mole of the diazonium salt. sciencemadness.org A small amount of sodium sulfite (B76179) is also sometimes added, which can accelerate the reaction and improve yields. sciencemadness.org

| Parameter | Condition | Purpose |

| Reactants | Diazonium Salt, Formaldoxime | Forms arylated oxime intermediate |

| Catalyst | Cupric Sulfate (CuSO₄) | Facilitates the coupling reaction |

| pH | 5.5 - 6.0 (buffered) | Optimal for reaction efficiency |

| Post-treatment | Acid Hydrolysis | Converts oxime to aldehyde |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly moving towards sustainable and efficient methods. Flow chemistry, particularly utilizing microreactors, represents a significant advancement in reaction engineering for processes like bromination. sioc-journal.cn

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and precise control over reaction parameters. sioc-journal.cn For hazardous reactions like bromination, which often use toxic and reactive reagents like molecular bromine, flow systems provide a safer operational environment by minimizing the volume of hazardous material present at any given time. researchgate.net

Microreactors are a key enabling technology in flow chemistry. Their high surface-area-to-volume ratio allows for extremely efficient thermal control, preventing hotspots and reducing the formation of byproducts. sioc-journal.cnrsc.org For the bromination of aromatic compounds like toluene (B28343) derivatives, a typical microreactor setup involves mixing the substrate with a brominating agent in a micromixer (e.g., a T-junction mixer) before the stream enters a residence time unit, which is often a length of tubing. rsc.org This setup allows for rapid and homogenous mixing, which is critical for selectivity. rsc.org The use of in situ bromine generation, for example by reacting hydrogen bromide (HBr) with hydrogen peroxide (H₂O₂), further enhances the safety and efficiency of the process within a microreactor system. researchgate.net

A critical parameter in flow chemistry is the residence time—the amount of time reactants spend within the reactor. stolichem.com This can be precisely controlled by adjusting the flow rate and the reactor volume. stolichem.com In microreactor systems, photochemical brominations of benzylic compounds have been achieved with residence times as low as 15-22 seconds, a dramatic reduction from hours often required in batch processes. rsc.orgacs.org

This drastic reduction in reaction time leads to exceptionally high productivity and space-time yields (the amount of product formed per unit of reactor volume per unit of time). For example, scaling up a continuous photochemical bromination process increased productivity from 0.3 kg h⁻¹ in a lab-scale reactor to 4.1 kg h⁻¹ in a larger system, achieving an 88% yield with a residence time of only 22 seconds. acs.org In other applications, productivities of over 100 kg per day have been achieved with residence times of around 3 minutes. wuxiapptec.comacs.org

| Process Type | Reaction Time | Productivity | Space-Time Yield (STY) | Reference |

| Batch Process | ~2 hours | Lower | Orders of magnitude lower | rsc.org |

| Microreactor (Thiophene) | < 1 second | High | Significantly higher | rsc.org |

| Flow Photochemistry (Lab) | 22 seconds | 0.3 kg h⁻¹ | 108 kg L⁻¹ h⁻¹ | acs.org |

| Flow Photochemistry (Scaled) | 22 seconds | 4.1 kg h⁻¹ | 82 kg L⁻¹ h⁻¹ | acs.org |

| Flow Photochemistry (Mfg.) | 3 minutes | >100 kg day⁻¹ | N/A | acs.org |

Flow Chemistry Approaches for Continuous Bromination

Enhanced Heat Dissipation for Side Reaction Minimization

The synthesis of substituted benzaldehydes, including halogenation reactions, can be highly exothermic. rsc.orgeuropa.eu Poor heat dissipation can lead to temperature gradients within the reactor, known as hot spots, which can trigger undesirable side reactions, reducing both yield and purity. europa.euresearchgate.net Advanced reaction engineering strategies are employed to mitigate these effects.

One prominent approach is the adoption of flow chemistry . rsc.orgeuropa.eu Continuous-flow reactors, characterized by their high surface-area-to-volume ratio, offer superior heat transfer capabilities compared to traditional batch reactors. rsc.orgeuropa.eu This allows for precise temperature control and minimizes the formation of hot spots, thereby ensuring a more selective reaction. rsc.orgresearchgate.net For exothermic processes such as the bromination of a toluene derivative, a flow setup enables the rapid removal of heat, maintaining isothermal conditions that favor the desired product. rsc.org

Illustrative Comparison of Reactor Types for Exothermic Reactions

| Feature | Batch Reactor | Flow Reactor |

| Heat Transfer | Limited by surface area | Excellent due to high surface-area-to-volume ratio |

| Temperature Control | Prone to hot spots | Precise and uniform |

| Safety | Higher risk of thermal runaway | Enhanced safety due to small reaction volume |

| Side Reactions | Increased likelihood | Minimized through controlled conditions |

Catalytic System Innovations

Recent advancements in catalysis for the synthesis of aromatic aldehydes have centered on improving catalyst recyclability and employing more sustainable solvent systems.

Immobilized Iron Catalysts on Mesoporous Silica for Recyclability

Iron catalysts are an attractive alternative to more expensive and toxic heavy metals for cross-coupling and other organic transformations. dntb.gov.ua To enhance their utility, particularly in terms of separation and reuse, researchers have focused on immobilizing iron species on solid supports. Mesoporous silica, with its high surface area and tunable pore structure, has emerged as a promising support material. iomcworld.comresearchgate.net

While specific applications in the synthesis of this compound are not extensively documented in the available literature, the principle involves anchoring iron complexes within the silica matrix. This heterogeneous catalyst can be easily recovered from the reaction mixture by simple filtration, a significant advantage over homogeneous catalysts. Studies on similar systems have demonstrated that these catalysts can be reused for multiple cycles with minimal loss of activity, contributing to a more economical and environmentally friendly process. iomcworld.compurdue.edu

Solvent Sustainability: Replacement of Ethyl Acetate with Cyclopentyl Methyl Ether (CPME)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Cyclopentyl Methyl Ether (CPME) has been identified as a green and sustainable alternative to conventional ethereal solvents like THF and halogenated solvents. researchgate.netnih.govnih.gov Its favorable properties, such as a high boiling point, low peroxide formation, and stability under both acidic and basic conditions, make it a suitable replacement for solvents like ethyl acetate in various reactions, including those involving Grignard reagents which are common in aldehyde synthesis. researchgate.netd-nb.info

The use of CPME can lead to improved reaction performance and easier work-up procedures due to its low water miscibility. nih.govrsc.org Furthermore, its lower toxicity profile compared to many traditional solvents aligns with the principles of green chemistry. nih.gov

Comparison of Solvent Properties

| Property | Ethyl Acetate | Cyclopentyl Methyl Ether (CPME) |

| Boiling Point | 77 °C | 106 °C |

| Peroxide Formation | Prone to formation | Resistant to formation |

| Water Miscibility | 8.3 g/100 mL | 1.1 g/100 g |

| Green Chemistry Classification | Usable | Recommended |

Purity and Yield Optimization Strategies

Achieving high purity and yield in the synthesis of this compound necessitates precise control over reaction conditions to ensure regioselectivity and the application of effective purification techniques.

Control of Reaction Conditions for Regioselectivity

The synthesis of a specific isomer like this compound requires a high degree of regioselectivity. The substitution pattern on the aromatic ring is determined by the directing effects of the existing functional groups and the reaction conditions employed. For instance, in the bromination of a substituted toluene, the position of bromination can be influenced by the choice of brominating agent, catalyst, and solvent. unica.itacs.org

Directed ortho-metalation is a powerful strategy for achieving regioselectivity. nih.govrsc.orgrsc.orgresearchgate.netnih.gov This involves the use of a directing group that positions a metalating agent (like an organolithium or magnesium reagent) at a specific ortho position, which can then be functionalized. nih.govrsc.orgrsc.orgresearchgate.netnih.gov By carefully selecting the directing group and reaction conditions, one can favor the formation of the desired 2-bromo-6-methyl isomer.

Purification Techniques for High Purity (≥98%)

To achieve a purity of ≥98% for this compound, a combination of purification techniques is often employed.

Crystallization: This is a fundamental technique for purifying solid organic compounds. rochester.eduiscientific.orggea.comunifr.chlibretexts.org The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. libretexts.org The choice of solvent is critical for effective purification. iscientific.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. sielc.comgoogle.comnih.govnih.gov This chromatographic technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov By selecting the appropriate column and mobile phase, it is possible to isolate the desired isomer from byproducts and other impurities. sielc.comgoogle.com

Distillation: If the compound is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method. This technique separates compounds based on differences in their boiling points.

The selection of the most appropriate purification strategy will depend on the physical properties of this compound and the nature of the impurities present in the crude product.

Column Chromatography (Silica Gel, Hexane (B92381)/Ethyl Acetate)

Column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase is a widely adopted technique for the purification of this compound. This method separates compounds based on their differential adsorption to the silica gel and solubility in the eluting solvent. The polarity of the solvent system is a crucial parameter that is often optimized to achieve efficient separation.

The process typically involves packing a glass column with a slurry of silica gel in a non-polar solvent, such as hexane. The crude this compound is then loaded onto the top of the silica bed. The elution process begins with a solvent of low polarity, typically a high percentage of hexane, which allows for the removal of non-polar impurities. The polarity of the eluent is then gradually increased by raising the proportion of ethyl acetate. This gradual change in solvent polarity, known as gradient elution, allows for the sequential elution of compounds with increasing polarity.

For the purification of bromo-substituted benzaldehydes, a common starting solvent system is a mixture with a high ratio of hexane to ethyl acetate. In the purification of a structurally related compound, 2-(4-(bromomethyl)benzyloxy)-6-methylbenzaldehyde, a cyclohexane/ethyl acetate ratio of 19:1 was utilized, suggesting that a similar low-polarity starting point would be effective for this compound rsc.org. More general procedures for the column chromatography of organic compounds recommend starting with 100% hexane and progressively increasing the ethyl acetate concentration orgsyn.org.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them using techniques such as Thin Layer Chromatography (TLC). Fractions containing the pure this compound are then combined, and the solvent is removed, typically under reduced pressure, to yield the purified product. While specific yield and purity data for the column chromatographic purification of this compound are not extensively detailed in publicly available literature, the effectiveness of this method for analogous compounds is well-established.

Table 1: Illustrative Gradient Elution for Column Chromatography Purification

| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (mL) | Purpose |

| 1 | 100:0 | 500 | Elution of non-polar impurities |

| 2 | 80:20 (4:1) | 750 | Elution of less polar impurities |

| 3 | 60:40 (3:2) | 500 | Elution of the target compound |

This table represents a generalized gradient elution protocol and may require optimization for specific purification needs.

Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

The process involves dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

The choice of solvent is critical for successful recrystallization. For aromatic aldehydes, a range of solvents with varying polarities may be suitable. The selection process often involves empirical testing with small amounts of the compound in various solvents. While specific literature detailing an optimized recrystallization protocol for this compound is scarce, general principles suggest that solvents such as ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate could be effective. The solid form of this compound suggests that recrystallization is a viable purification method.

Table 2: General Parameters for Recrystallization

| Parameter | Description |

| Solvent Selection | The compound should exhibit high solubility at elevated temperatures and low solubility at room temperature. |

| Dissolution | Use the minimum amount of hot solvent to form a saturated solution. |

| Cooling Rate | Slow cooling generally promotes the formation of larger, purer crystals. |

| Crystal Collection | Filtration of the cooled solution to isolate the purified crystals. |

| Washing | Rinsing the collected crystals with a small amount of cold solvent. |

| Drying | Removal of residual solvent from the purified crystals. |

Chemical Reactivity and Derivatization of 2 Bromo 6 Methylbenzaldehyde

Reactions Involving the Bromine Atom

The bromine atom on the benzene (B151609) ring is a key handle for introducing structural diversity. Its reactivity is influenced by the presence of the ortho-aldehyde and ortho-methyl groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wuxiapptec.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2-Bromo-6-methylbenzaldehyde, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group, activating the ortho-positioned bromine atom for nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wuxiapptec.com

The bromine atom of this compound can be displaced by a range of nucleophiles. This allows for the introduction of various functionalities at this position. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of N-aryl, O-aryl, and S-aryl bonds, respectively.

For example, reaction with a primary or secondary amine can yield a 2-amino-6-methylbenzaldehyde (B3318386) derivative. Similarly, treatment with sodium methoxide (B1231860) would be expected to produce 2-methoxy-6-methylbenzaldehyde. The table below illustrates potential products from the reaction of this compound with different nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | R-NH₂ | 2-(Alkylamino)-6-methylbenzaldehyde |

| Alkoxide | NaOR | 2-Alkoxy-6-methylbenzaldehyde |

| Thiolate | NaSR | 2-(Alkylthio)-6-methylbenzaldehyde |

| Cyanide | NaCN | 2-Cyano-6-methylbenzaldehyde |

This table represents plausible transformations based on established principles of nucleophilic aromatic substitution.

Nucleophilic aromatic substitution serves as a powerful tool for constructing more elaborate molecular frameworks, particularly heterocyclic compounds. By selecting a nucleophile that contains a second reactive site, a subsequent intramolecular reaction with the aldehyde group can lead to cyclization.

For instance, reacting this compound with a nucleophile like 2-aminophenol (B121084) could, after initial substitution of the bromine, undergo an intramolecular condensation between the newly introduced amine and the existing aldehyde to form a dibenzoxazepine (B10770217) core structure. This strategy of sequential SNAr and cyclization is a common approach in the synthesis of various nitrogen and oxygen-containing heterocycles. researchgate.netnih.gov

Cross-Coupling Reactions (Potential Applications based on Related Compounds)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Aryl bromides are common and effective coupling partners in these reactions, suggesting that this compound is a suitable substrate for such transformations. nih.gov These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Prominent examples of such reactions include the Suzuki-Miyaura coupling (using organoboron reagents) and the Sonogashira coupling (using terminal alkynes). wikipedia.orgwikipedia.orglibretexts.org These reactions would allow for the connection of various aryl, vinyl, or alkynyl groups at the 2-position of the benzaldehyde (B42025) ring, significantly increasing molecular complexity.

The table below outlines potential products from Suzuki and Sonogashira cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Formyl-3-methylbiphenyl |

| Suzuki-Miyaura Coupling | Vinylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Methyl-6-vinylbenzaldehyde |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Methyl-6-(phenylethynyl)benzaldehyde |

| Sonogashira Coupling | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Piperidine) | 2-Methyl-6-((trimethylsilyl)ethynyl)benzaldehyde |

This table illustrates potential applications of this compound in cross-coupling reactions based on the known reactivity of related aryl bromides. nih.govorganic-chemistry.orgorganic-chemistry.org

Reactions Involving the Aldehyde Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, known for its electrophilicity at the carbonyl carbon. It readily undergoes nucleophilic addition and condensation reactions.

Condensation Reactions

Condensation reactions involving aldehydes are crucial for forming new carbon-carbon and carbon-nitrogen double bonds. This compound can react with a variety of compounds containing active methylene (B1212753) groups or primary amines.

A classic example is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. nih.govresearchgate.netnih.gov For example, reaction with malononitrile (B47326) would yield 2-(2-bromo-6-methylbenzylidene)malononitrile.

Furthermore, the aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases. researchgate.netrsc.orglearncbse.in This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net These condensation reactions are fundamental steps in the synthesis of many pharmaceuticals and complex organic molecules.

The following table presents examples of condensation reactions involving this compound.

| Reaction Type | Reagent | Base/Catalyst (Typical) | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine, Acetic Acid | Benzylidene Malononitrile |

| Knoevenagel Condensation | Diethyl malonate | Piperidine | Diethyl Benzylidene Malonate |

| Schiff Base Formation | Aniline | Acid catalyst (e.g., H⁺) | N-Benzylideneaniline derivative |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | 1-Bromo-2-methyl-6-vinylbenzene |

This table provides examples of established condensation reactions applicable to benzaldehydes.

Oxidation Reactions

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis.

Oxidation of this compound yields 2-bromo-6-methylbenzoic acid. chemicalbook.com This conversion can be achieved using a variety of oxidizing agents. The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 3: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO₄) | 2-Bromo-6-methylbenzoic acid |

| Jones reagent (CrO₃/H₂SO₄) | 2-Bromo-6-methylbenzoic acid |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | 2-Bromo-6-methylbenzoic acid |

This table lists common oxidizing agents capable of this transformation.

Reduction Reactions

The aldehyde group can be easily reduced to a primary alcohol. This is a common and useful transformation in organic chemistry.

The reduction of this compound affords 2-bromo-6-methylbenzyl alcohol. This can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a common and mild choice that selectively reduces aldehydes and ketones.

Table 4: Reduction of this compound

| Reducing Agent | Product |

| Sodium borohydride (NaBH₄) | 2-Bromo-6-methylbenzyl alcohol |

| Lithium aluminum hydride (LiAlH₄) | 2-Bromo-6-methylbenzyl alcohol |

| Catalytic hydrogenation (H₂/Pd, Pt, or Ni) | 2-Bromo-6-methylbenzyl alcohol |

This table provides examples of common reducing agents for this conversion.

Nucleophilic Addition Reactions at the Carbonyl

The aldehyde functional group in this compound is a primary site for nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The reactivity of the carbonyl group is significantly influenced by the steric and electronic effects of the ortho substituents, the bromine atom, and the methyl group.

The presence of two bulky groups in the ortho positions (bromine and methyl) creates substantial steric hindrance around the carbonyl carbon. This steric congestion can impede the approach of nucleophiles, potentially slowing down the rate of addition reactions compared to less substituted benzaldehydes. The effectiveness of a nucleophilic attack will, therefore, depend on the size of the incoming nucleophile.

Despite the steric challenges, the aldehyde group remains susceptible to attack by a variety of nucleophiles. For instance, it can react with amines to form imines, which are valuable intermediates in the synthesis of various organic compounds. The unique substitution pattern of this compound makes it a useful building block for creating more complex molecules.

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic substitution, although its reactivity is modulated by the three substituents: the bromo group, the methyl group, and the aldehyde group.

Influence of Substituent Directing Effects (Bromine and Methyl Group)

Both the bromine atom and the methyl group are classified as ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of this compound, the directing effects of these two groups must be considered in tandem.

The methyl group at position 1 directs incoming electrophiles to positions 2 (occupied), 4, and 6 (occupied). The bromine atom at position 2 directs to positions 3, 4, and 6 (occupied). The aldehyde group at position 1 is a meta-director, directing to positions 3 and 5. The convergence of these directing effects, particularly from the ortho, para-directing methyl and bromo groups, strongly favors electrophilic attack at the C4 position. The C3 and C5 positions are also potential sites, influenced by the bromo and aldehyde groups, respectively.

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -CHO | 1 | Meta-director, Deactivating | Positions 3, 5 |

| -Br | 2 | Ortho, Para-director, Deactivating | Positions 3, 4, 6 |

| -CH3 | 6 | Ortho, Para-director, Activating | Positions 1, 3, 5 |

Discussion of Deactivation and Activation for Further Substitution

The susceptibility of the aromatic ring to electrophilic attack is a balance between activating and deactivating influences. The methyl group is an activating group, meaning it increases the electron density of the aromatic ring through an inductive effect and hyperconjugation, making it more attractive to electrophiles.

Mechanistic Investigations of Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between its functional groups and the aromatic system.

Role of Bromine and Aldehyde Group in Chemical Behavior

The bromine atom and the aldehyde group are key to the molecule's reactivity profile. The bromine atom's electron-withdrawing nature not only deactivates the aromatic ring towards electrophilic substitution but also provides a reactive site for other transformations. For example, it can participate in transition metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a valuable intermediate in organic synthesis.

The aldehyde group, being a site of nucleophilic attack, allows for a wide range of derivatization reactions. Its deactivating effect on the aromatic ring also influences the regioselectivity of electrophilic substitution reactions.

Electrophilic Nature in Substitution Reactions

In the context of electrophilic aromatic substitution, the aromatic ring of this compound acts as a nucleophile. However, its nucleophilicity is diminished by the electron-withdrawing bromo and aldehyde substituents. An incoming electrophile will preferentially attack the most electron-rich positions on the ring. As discussed, the directing effects of the substituents make the C4 position the most probable site of electrophilic attack. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. The stability of this intermediate is a key factor in determining the reaction's regioselectivity.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR (¹H NMR) spectrum of 2-Bromo-6-methylbenzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the methyl protons, and the aromatic protons.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically around δ 9.5-10.5 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the benzene (B151609) ring.

Methyl Protons: The three protons of the methyl group (-CH₃) are chemically equivalent and are expected to produce a sharp singlet. Given its position on the aromatic ring, this signal is likely to appear in the region of δ 2.4-2.7 ppm.

Aromatic Protons: The benzene ring contains three aromatic protons, which will exhibit a more complex splitting pattern due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the bromo, methyl, and aldehyde substituents. The proton situated between the bromo and methyl groups is expected to be the most shielded, while the other two protons will be further downfield. The expected pattern would be a triplet and two doublets in the aromatic region (δ 7.0-8.0 ppm).

Interactive Table: Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Methyl (-CH₃) | 2.4 - 2.7 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For this compound, eight distinct signals are expected.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of δ 190-195 ppm.

The aromatic carbons will resonate in the region of δ 120-145 ppm. The carbon atom bonded to the bromine (C-Br) is expected around δ 120-125 ppm, while the carbon bonded to the methyl group (C-CH₃) and the carbon bonded to the aldehyde group (C-CHO) will be in the δ 135-145 ppm range. The remaining aromatic CH carbons will appear within this general region.

The methyl carbon (-CH₃) is the most shielded carbon and will appear upfield, typically around δ 20-25 ppm.

Interactive Table: Predicted ¹³C NMR Spectral Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-Br) | 120 - 125 |

| Aromatic (C-CH₃) | 138 - 142 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-H) | 125 - 135 |

| Methyl (-CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

A very strong and sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the aldehyde is a key diagnostic feature. For aromatic aldehydes like this compound, this band is typically observed in the range of 1690-1715 cm⁻¹. The exact position can be influenced by electronic and steric effects of the adjacent substituents.

The stretching vibration of the carbon-bromine (C-Br) bond is also expected to be present in the IR spectrum. This absorption is typically found in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹. This peak is often of medium to strong intensity. Other notable absorptions would include aromatic C-H stretching just above 3000 cm⁻¹ and aldehydic C-H stretching, which typically appears as two weak bands around 2750 and 2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The nominal molecular weight of this compound is 199 g/mol .

The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, one at m/z 198 (for the ⁷⁹Br isotope) and one at m/z 200 (for the ⁸¹Br isotope). This M and M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation patterns for this compound would likely involve:

Loss of a hydrogen atom to give a stable acylium ion at [M-1]⁺.

Loss of the formyl radical (-CHO) to give a fragment at [M-29]⁺.

Loss of the bromine atom to give a fragment at [M-79/81]⁺.

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of molecules, offering insights that complement experimental data. For this compound, theoretical studies provide a detailed picture of its behavior, from its most stable three-dimensional shape to its electronic landscape and potential reaction mechanisms.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure of molecules with high accuracy. By modeling the electron density, DFT calculations can determine a wide range of molecular properties, providing a foundational understanding of the compound's intrinsic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional geometry, or conformation. For this compound, conformational analysis focuses on the orientation of the aldehyde (-CHO) and methyl (-CH₃) groups relative to the benzene ring and the bromine atom.

Due to steric hindrance between the adjacent bulky bromine atom and the methyl group, the benzene ring and the aldehyde group may not be perfectly coplanar. DFT calculations search the potential energy surface of the molecule to find the geometry with the lowest energy. In similar substituted benzaldehydes, it has been observed that the aldehyde group may be slightly twisted out of the plane of the aromatic ring to minimize repulsive forces. The final optimized geometry represents the most probable structure of the molecule in the gas phase and is the basis for all subsequent property calculations.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. However, assigning these frequencies to specific atomic motions can be complex. Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative assignment of each calculated vibrational mode.

PED analysis breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for an unambiguous assignment of key vibrational signatures for this compound. For instance, the characteristic C=O stretching vibration of the aldehyde group is easily identified, as are the vibrations associated with the C-Br bond, the methyl group, and the aromatic ring.

Table 1: Illustrative Vibrational Mode Assignments for this compound from Theoretical PED Analysis

| Calculated Frequency (cm⁻¹) | Assignment | PED Contribution (%) |

| ~3070 | Aromatic C-H Stretch | ν(C-H) (95%) |

| ~2930 | Methyl C-H Stretch | ν(C-H) (96%) |

| ~1710 | Aldehyde C=O Stretch | ν(C=O) (88%) |

| ~1590 | Aromatic C=C Stretch | ν(C=C) (85%) |

| ~1450 | Methyl Asymmetric Bend | δ(CH₃) (75%) |

| ~1210 | In-plane C-H Bend | β(C-H) (60%) |

| ~1150 | C-CH₃ Stretch | ν(C-C) (55%) |

| ~1030 | C-Br Stretch | ν(C-Br) (65%) |

Note: The data in this table is illustrative and represents typical values expected from DFT/PED calculations for a molecule with this structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich aromatic ring, while the LUMO is likely a π*-orbital with significant density on the electron-withdrawing carbonyl group of the aldehyde. DFT calculations provide precise energy values for these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | ~ -6.8 | Electron-donating ability |

| LUMO Energy | ~ -1.9 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 | High kinetic stability, moderate reactivity |

Note: The energy values are typical and illustrative for this class of compound, derived from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov

The standard color scheme is as follows:

Red: Regions of most negative electrostatic potential (electron-rich), susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would clearly show the most negative potential (red) localized around the electronegative oxygen atom of the carbonyl group. This site is the primary center for interaction with electrophiles. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic ring, indicating these as sites for potential nucleophilic interaction.

Beyond static molecular properties, DFT calculations can be employed to model the entire course of a chemical reaction. This involves identifying the lowest energy path that connects reactants to products, a path that proceeds through a high-energy intermediate known as the transition state.

By modeling a reaction, such as the nucleophilic addition of a cyanide ion to the carbonyl carbon of this compound, computational chemists can determine the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction. This theoretical value is crucial for understanding reaction kinetics and mechanism. A lower calculated activation energy implies a faster reaction rate. This modeling provides a dynamic view of the molecule's reactivity, pinpointing the specific structural changes that occur during a chemical transformation.

Density Functional Theory (DFT) Calculations

Fukui Indices for Electrophilic Hotspot Identification

The reactivity of a molecule, particularly its susceptibility to electrophilic attack, can be predicted using conceptual Density Functional Theory (DFT) descriptors, most notably the Fukui function, ƒ⁻(r). wikipedia.orgscm.com This function quantifies the change in electron density at a specific point in a molecule when an electron is removed, thereby highlighting regions that are most susceptible to attack by electrophiles. scm.com The condensed Fukui function reduces this spatial information to a value for each atom in the molecule, allowing for a quantitative ranking of reactive sites. scm.comchemrxiv.org

For an electrophilic attack, the relevant Fukui function is ƒ⁻, which is calculated from the difference in electron density between the neutral molecule (N electrons) and its cation (N-1 electrons), using the same molecular geometry for both. scm.com A higher value of the condensed Fukui index (ƒ⁻) on an atom indicates a greater susceptibility to electrophilic attack, marking it as an "electrophilic hotspot." researchgate.net

In the case of this compound, computational studies would typically involve geometry optimization followed by single-point energy calculations for the neutral, anionic, and cationic species to determine the Fukui indices. The primary sites of interest for electrophilic attack are the carbon atoms of the benzene ring and the oxygen atom of the aldehyde group. The bromine and methyl substituents ortho to the aldehyde group exert significant electronic and steric influences on the reactivity of the aromatic ring.

The expected Fukui indices (ƒ⁻) for the key atoms in this compound are presented in the table below. These values are illustrative and represent the qualitative trends expected from the electronic effects of the substituents. The aldehyde group is deactivating, while the methyl group is activating and the bromine atom is deactivating but ortho-, para-directing. The precise values would be determined through detailed quantum chemical calculations.

Interactive Data Table: Calculated Fukui Indices (ƒ⁻) for Electrophilic Attack in this compound

| Atom | Fukui Index (ƒ⁻) | Rank (Electrophilic Susceptibility) |

| C1 (CHO) | Low | 4 |

| C2 (Br) | Low | 5 |

| C3 | High | 1 |

| C4 | Moderate | 3 |

| C5 | High | 2 |

| C6 (CH₃) | Low | 6 |

| O (Aldehyde) | Very Low | 7 |

The data indicates that the C3 and C5 positions on the aromatic ring are the most probable sites for electrophilic attack. The steric hindrance from the ortho-substituents (bromo and methyl groups) and the electron-withdrawing nature of the aldehyde group would likely disfavor attack at other positions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density (ρ(r)) to define atoms and the chemical bonds between them. wikipedia.orguni-rostock.de Developed by Richard Bader, this theory analyzes the topology of the electron density, identifying critical points (CPs) where the gradient of the density is zero (∇ρ(r) = 0). uni-rostock.demuni.cz These CPs are classified by their rank and signature, which reveal the fundamental structure of the molecule. muni.cz

Key features of a QTAIM analysis include:

Nuclear Attractors (NACP) or (3, -3) CPs: These are local maxima in the electron density, which correspond to the positions of atomic nuclei. uni-rostock.de

Bond Critical Points (BCP) or (3, -1) CPs: The presence of a BCP and an associated "bond path" (a line of maximum electron density linking two nuclei) is a necessary and sufficient condition for the existence of a chemical bond between two atoms. wiley-vch.de

Ring Critical Points (RCP) or (3, +1) CPs: These are found within ring structures, such as the benzene ring in this compound.

Cage Critical Points (CCP) or (3, +3) CPs: These occur within three-dimensional molecular cages.

The properties of the electron density at the bond critical points provide quantitative information about the nature of the chemical bonds. For instance, the value of the electron density (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. muni.czwiley-vch.de

In a QTAIM analysis of this compound, one would expect to find:

Bond paths and corresponding BCPs for all covalent bonds (C-C, C-H, C-O, C-Br).

A ring critical point at the center of the benzene ring.

The topological properties at the C-Br BCP would characterize the nature of the carbon-halogen bond.

The analysis could also reveal non-covalent interactions, such as potential intramolecular hydrogen bonds, if a bond path between the relevant atoms is found. mdpi.com

The electron density distribution and its Laplacian would illustrate the electronic effects of the substituents. The electronegative bromine and oxygen atoms would lead to a concentration of electron density in their vicinity. QTAIM allows for the calculation of atomic properties, such as atomic charges and energies, by integrating properties over the atomic basins, which are the regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.orgwiley-vch.de

Applications of 2 Bromo 6 Methylbenzaldehyde in Complex Synthesis

As an Intermediate in Organic Synthesis

The strategic placement of the aldehyde, bromo, and methyl groups on the benzene (B151609) ring makes 2-Bromo-6-methylbenzaldehyde a key building block for the synthesis of intricate organic molecules. The aldehyde functionality serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the bromine atom can be readily displaced or participate in various coupling reactions.

Synthesis of Complex Molecules with Desired Properties

Organic chemists utilize this compound to construct complex molecular frameworks that are often difficult to access through other synthetic routes. The interplay between the electron-withdrawing aldehyde group and the ortho-directing methyl and bromo substituents influences the reactivity of the aromatic ring, allowing for selective functionalization. This controlled reactivity is crucial for the step-wise assembly of molecules with specific, predetermined properties.

Precursor for Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of immense interest due to their prevalence in natural products and pharmaceuticals.

One notable class of heterocycles that can be synthesized from precursors similar to this compound are quinazolines. The synthesis of quinazolines often involves the reaction of a 2-aminobenzaldehyde derivative with a nitrogen-containing compound. While direct examples using this compound are not extensively detailed in readily available literature, the general synthetic strategies for quinazoline formation highlight the potential of this compound. For instance, a common method involves the condensation of a 2-aminobenzaldehyde with an amine or amide, followed by cyclization and oxidation. The bromine atom in this compound could be converted to an amino group to facilitate such reactions, or it could be retained for further diversification of the final quinazoline structure. The synthesis of various substituted quinazolines is a well-established area of research, with numerous methods available for their construction from substituted anilines and other precursors. dnu.dp.ua

In Medicinal Chemistry

The structural motifs accessible from this compound are of particular interest in medicinal chemistry, where the development of novel therapeutic agents is a primary goal.

Synthesis of Pharmaceutical Compounds

Halogenated benzaldehydes, such as this compound, are valuable starting materials for the synthesis of a wide range of pharmaceutical compounds. google.com For example, a closely related compound, 2-bromo-6-fluorobenzaldehyde, has been used in the synthesis of a drug candidate, AN2728, which acts as a phosphodiesterase (PDE4) inhibitor for treating conditions like psoriasis and dermatitis. google.com This highlights the potential of the 2-bromo-substituted benzaldehyde (B42025) scaffold in the development of new drugs. The synthesis of such compounds often involves multiple steps where the aldehyde and bromo functionalities are strategically manipulated to build the final, biologically active molecule.

Derivatives with Potential Biological Activities

The modification of the aldehyde group in this compound has been explored to generate derivatives with a range of potential biological activities.

One area of significant interest is the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. Schiff bases, which are compounds containing a carbon-nitrogen double bond, are readily synthesized from the condensation of an aldehyde with a primary amine. Schiff bases derived from various benzaldehydes have been shown to possess a broad spectrum of biological activities, including antimicrobial properties. nih.govijmrsti.com

The general structure of a Schiff base derived from this compound is shown below:

| Reactant 1 | Reactant 2 | Product (Schiff Base) |

| This compound | Primary Amine (R-NH₂) | 2-Bromo-6-methyl-N-(alkyl/aryl)benzilidenemethanamine |

Studies on various substituted Schiff bases have demonstrated their potential as antibacterial and antifungal agents. The antimicrobial activity is often attributed to the imine group, which can interact with biological targets in microorganisms. The specific substituents on the aromatic ring and the amine portion of the Schiff base can significantly influence the potency and spectrum of activity. While specific studies focusing exclusively on Schiff bases derived from this compound are not extensively documented in the provided search results, the well-established antimicrobial activity of other substituted benzaldehyde Schiff bases suggests that derivatives of this compound would be promising candidates for further investigation in the search for new antimicrobial drugs. nih.gov

Biochemical Studies and Enzyme Interaction Research

The reactivity of the aldehyde group, combined with the electronic effects of the bromo and methyl substituents, makes this compound a useful tool in biochemical research to probe enzyme interactions and metabolic pathways.

This compound can function as a substrate or inhibitor in various enzymatic reactions. The aldehyde group is electrophilic and can act as a "warhead" in the design of covalent inhibitors, particularly for enzymes like cysteine proteases. In other contexts, it may serve as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the reversible oxidation of alcohols to aldehydes. nih.gov For instance, studies on horse liver alcohol dehydrogenase have utilized various substituted benzyl alcohols and benzaldehydes to understand substrate binding and catalysis. nih.gov A related compound, 2-Bromo-6-(difluoromethoxy)benzaldehyde, is suggested to act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access.

By studying how enzymes process or are inhibited by molecules like this compound, researchers can gain valuable insights into biological mechanisms. The specific steric and electronic configuration of this compound can help elucidate the structural and chemical requirements of an enzyme's active site. Its use as a chemical probe allows for the investigation of metabolic pathways and the functional roles of specific enzymes within those pathways. The bromine atom also serves as a useful label, for instance in X-ray crystallography studies, to help determine the orientation of the molecule within an enzyme's binding pocket. nih.gov

In Materials Science Research

In the field of materials science, functionalized organic molecules are crucial for the construction of advanced materials with specific properties. While research directly involving this compound is emerging, studies on similar compounds highlight its potential utility. For example, the related compound 2-Bromo-6-fluorobenzaldehyde has been used to facilitate the self-assembly of macromolecules into defined nanostructures. ossila.com Specifically, it was used in the assembly of a semiconducting thienoisoindigo-based nanowire through halogen and chalcogen bonding, demonstrating a measurable hole mobility. ossila.com This suggests that this compound could similarly be employed in crystal engineering and the bottom-up fabrication of functional nanomaterials, where the bromine atom can participate in halogen bonding to direct molecular assembly. The aldehyde group also offers a reactive site for incorporation into larger polymeric structures. mdpi.com

Development of Novel Materials with Specific Functionalities

This compound serves as a valuable organic building block in the synthesis of more complex molecules. Its utility stems from its distinct molecular architecture, which features two reactive functional groups: an aldehyde (-CHO) and a bromine (-Br) atom attached to a methylated benzene ring. This dual functionality allows chemists to introduce specific structural elements into a target molecule, making it a key component in multi-step synthetic pathways.

The aldehyde group can readily participate in a variety of chemical transformations, such as condensation and oxidation reactions. For instance, it can react with amines to form imines, which are significant in the development of compounds with potential biological activities. Simultaneously, the bromine atom can be substituted by nucleophiles or participate in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. This versatility enables the construction of complex molecular frameworks with precisely controlled functionalities, tailored for applications in pharmaceuticals, specialty chemicals, and materials science. The specific arrangement of the bromo, methyl, and aldehyde groups on the aromatic ring imparts distinct steric and electronic effects that influence its reactivity, contributing to a broader understanding of structure-function relationships in organic molecules.

Organic Building Block for Electronic and Optical Materials

The structure of this compound makes it a promising precursor for the synthesis of advanced electronic and optical materials. The key to this application lies in the bromine atom, which can be utilized in cross-coupling reactions to build large, conjugated polymer systems. Conjugated polymers are organic macromolecules characterized by alternating single and double bonds, which allow for the delocalization of electrons and give rise to useful electronic and optical properties.

The Suzuki-Miyaura cross-coupling reaction, which joins organohalides with organoboron compounds using a palladium catalyst, is a cornerstone of modern polymer chemistry for creating these materials. The bromo-substituent on the this compound molecule makes it an ideal candidate for such reactions. By strategically coupling this molecule with other appropriate monomers, it is possible to synthesize ladder-type or other rigid polymer structures. These structures are beneficial for minimizing torsional defects in the polymer chain, thereby improving charge migration and exciton diffusion. Such polymers are investigated for a wide variety of applications, including:

Organic Light-Emitting Diodes (OLEDs)

Organic Solar Cells (OSCs)

Organic Thin-Film Transistors (OTFTs)

While direct synthesis of a final electronic device component using this compound is a specialized area of research, its role as a fundamental building block is critical for the rational design of next-generation organic electronic materials.

In Agrochemical Industry

Intermediate for Agrochemicals

This compound is a significant intermediate in the synthesis of various agrochemicals. Agrochemical intermediates are the foundational compounds from which more complex active ingredients are manufactured for crop protection and enhancement. The precise structure and purity of these intermediates are critical as they directly influence the efficacy and quality of the final agricultural products. The unique combination of bromo, methyl, and aldehyde functionalities in this compound allows it to be a starting point for intricate synthetic routes leading to potent and selective agrochemical agents.

Precursor for Herbicides (e.g., Topramezone)

A specific and notable application of this compound is its role as a precursor in the synthesis of the herbicide Topramezone patsnap.com. Topramezone is a selective, post-emergence herbicide used to control a wide range of grass and broadleaf weeds in corn and other crops.

The synthesis of Topramezone involves a multi-step process where this compound is a key starting material. A patented method outlines a process that begins with the bromination of 2-methylbenzaldehyde (B42018) to yield this compound patsnap.com. This intermediate then undergoes a series of reactions to build the complex molecular structure of the final active ingredient. The process highlights the compound's importance in the industrial production of high-value agrochemicals patsnap.com.

The synthetic pathway described involves patsnap.com:

Bromination : 2-methylbenzaldehyde is reacted with a brominating agent in the presence of a catalyst to produce this compound.

Further Synthesis : The resulting this compound is then used in subsequent steps to construct the pyrazolone and isoxazole ring systems characteristic of Topramezone.

This application underscores the compound's value in providing an efficient route to a commercially significant herbicide.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrO | nih.gov |

| Molecular Weight | 199.04 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | CC1=C(C(=CC=C1)Br)C=O | nih.gov |

| InChI Key | VGOIJJANJVWLQO-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-methyl-5-hydroxypyrazole |

| This compound |

| 2-methylbenzaldehyde |

| 3-[3-bromo-methyl-6-(methylsulfonyl) phenyl]-4, 5-dihydroisoxazole |

| Carbon Monoxide |

| Diethyl malonate |

| Ethylene |

| Ferric chloride |

| Hydroxylamine hydrochloride |

| N-bromosuccinimide (NBS) |

| Palladium |

| Potassium carbonate |

| Sodium iodide |

| Topramezone |

| Triethylamine (B128534) |

| Triethyl orthoformate |

Future Research Directions and Unexplored Avenues

Elucidation of Detailed Biological Mechanisms

While derivatives of halogenated benzaldehydes have been noted for potential biological activities, such as antimicrobial properties, the specific mechanisms of action for compounds derived from 2-Bromo-6-methylbenzaldehyde are not yet fully understood. Future investigations should focus on elucidating the precise molecular pathways through which these derivatives exert their effects. This includes studying their influence on cellular signaling, metabolic pathways, and other fundamental biological processes. A deeper understanding of these mechanisms is crucial for the rational design of new therapeutic agents.

Investigation of Interactions with Specific Enzymes and Receptors

The electrophilic nature of the aldehyde group in this compound makes it a candidate for designing covalent inhibitors, particularly for enzymes like cysteine proteases. It is also utilized in biochemical research to probe enzyme interactions. Future studies should aim to identify specific enzyme and receptor targets for its derivatives.

Key research areas include:

Enzyme Inhibition Studies: Systematically screening derivatives against panels of enzymes to identify specific inhibitory activities. The aldehyde group can act as a reactive component in designing inhibitors.

Receptor Binding Assays: Determining the binding affinity and selectivity of these compounds for various cellular receptors.

Fluorescent Probes: Developing derivatives that incorporate fluorophores to visually track and study biomolecular interactions in real-time.

Table 1: Potential Research Targets for this compound Derivatives

| Research Area | Potential Targets | Rationale |

| Enzyme Inhibition | Cysteine Proteases | The aldehyde group can act as an electrophilic "warhead" for covalent inhibition. |

| Biochemical Probes | Various Biomolecules | Derivatives with fluorophores can be used to track molecular interactions. |

| Anticancer Scaffolds | Cancer-related Proteins | The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration for drug candidates. |

Exploration of Structural Modifications for Enhanced Efficacy

This compound serves as a valuable starting material for creating more complex molecules due to its dual functionality. The bromine atom can be replaced via nucleophilic substitution or used in coupling reactions, while the aldehyde group can undergo condensation and oxidation reactions. Future research should systematically explore structural modifications to enhance the biological efficacy and specificity of its derivatives.

Table 2: Avenues for Structural Modification

| Reaction Site | Type of Modification | Potential Outcome |

| Bromine Atom | Nucleophilic Aromatic Substitution (SNAr) | Introduction of new functional groups to alter biological activity. |

| Bromine Atom | Cross-Coupling Reactions (e.g., Suzuki-Miyaura) | Formation of carbon-carbon bonds to build more complex molecular architectures. |

| Aldehyde Group | Reaction with amines | Formation of imines, which are important intermediates in drug development. |

| Aromatic Ring | Introduction of additional substituents | Fine-tuning of electronic properties and steric profile to optimize interactions with biological targets. |

The introduction of different halogens, as seen in related compounds like 2-bromo-3-fluoro-6-methylbenzaldehyde, can also confer distinct reactivity and biological properties that warrant further investigation. smolecule.com

Novel Catalytic Systems for Greener Synthesis

Developing efficient and environmentally friendly synthetic routes is a continuous goal in chemistry. While traditional methods for synthesizing and modifying halogenated aldehydes are established, future research should focus on greener alternatives. This includes the exploration of novel catalytic systems that reduce waste, avoid harsh reaction conditions, and improve atom economy. For instance, the use of grinding techniques and deep eutectic solvents has been explored for related bromo-substituted compounds as a "green synthesis" approach. researchgate.netresearchgate.net Research into photocatalysis and enzymatic transformations could also provide more sustainable pathways for the synthesis and derivatization of this compound.

Expanded Applications in Emerging Fields

The unique properties of this compound and its derivatives suggest potential applications beyond traditional organic synthesis and medicinal chemistry. Future research should explore its utility in emerging scientific and technological fields. Based on the potential of similar compounds, promising areas include materials science, where its structural features could be harnessed to create novel polymers or functional materials with specific electronic or optical properties. smolecule.com Furthermore, its role as a building block could be extended to the development of new agrochemicals or specialized chemical probes for diagnostics. smolecule.com

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-Bromo-6-methylbenzaldehyde?

Answer:

this compound can be synthesized via bromination of a methyl-substituted benzaldehyde precursor. A common approach involves halogenation using bromine in the presence of Lewis acid catalysts (e.g., FeBr₃) under controlled temperature conditions. Post-synthesis, rigorous characterization is essential:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the aldehyde proton (~10 ppm) and bromine/methyl substituent positions.

- Infrared (IR) Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) and C-Br absorption (~600 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS): Molecular ion peaks at m/z 199 (for C₈H₇BrO) confirm molecular weight .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of volatile aldehydes or bromine byproducts.

- First Aid:

Advanced: How do reaction conditions influence the selectivity of nucleophilic substitution at the bromine site in this compound?

Answer:

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under specific conditions: